4-(Benzyloxy)-6-bromo-1H-indazole

DYRK1A Kinase Medicinal Chemistry Neurodegeneration

4-(Benzyloxy)-6-bromo-1H-indazole is an advanced, orthogonally functionalized indazole intermediate designed for kinase-focused medicinal chemistry. Unlike generic 6-bromoindazole, its C6-aryl bromide enables Suzuki/Buchwald cross-coupling while the C4-benzyloxy group serves as a latent phenol for independent O-alkylation/acylation. This dual-vector architecture allows chemoselective, sequential SAR exploration of the ATP-binding pocket and solvent-exposed regions—critical for tuning potency, selectivity, and ADME/PK properties. Ideal for parallel library synthesis, PROTAC linker attachment, and lead optimization. Procuring this pre-functionalized scaffold eliminates multi-step in-house synthesis, reducing timeline risk and resource burden.

Molecular Formula C14H11BrN2O
Molecular Weight 303.159
CAS No. 1305208-33-6
Cat. No. B582357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-6-bromo-1H-indazole
CAS1305208-33-6
Synonyms1H-Indazole, 6-broMo-4-(phenylMethoxy)-
Molecular FormulaC14H11BrN2O
Molecular Weight303.159
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC3=C2C=NN3)Br
InChIInChI=1S/C14H11BrN2O/c15-11-6-13-12(8-16-17-13)14(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyZPKHTUZYNSFYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-6-bromo-1H-indazole (CAS 1305208-33-6) – Technical Baseline and Core Specifications for Procurement


4-(Benzyloxy)-6-bromo-1H-indazole (CAS 1305208-33-6) is a heterocyclic small molecule belonging to the 1H-indazole family, characterized by a benzyloxy substituent at the 4-position and a bromine atom at the 6-position of the indazole core . With a molecular formula of C₁₄H₁₁BrN₂O and a molecular weight of 303.15 g/mol, it is primarily utilized as a versatile synthetic intermediate or building block in medicinal chemistry campaigns, particularly for generating kinase-focused compound libraries . The presence of the aryl bromide provides a robust synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the benzyloxy group serves as a latent phenol, enabling further structural diversification .

Why 4-(Benzyloxy)-6-bromo-1H-indazole Cannot Be Interchanged with Generic 6-Bromoindazole or Other Haloindazole Building Blocks


Substituting 4-(Benzyloxy)-6-bromo-1H-indazole with a more generic 6-bromoindazole scaffold (e.g., 6-bromo-1H-indazole, CAS 1257854-62-8) or other regioisomeric haloindazoles leads to fundamentally divergent synthetic pathways and pharmacophore geometries. While 6-bromo-1H-indazole offers a single vector for derivatization at the 6-position, 4-(Benzyloxy)-6-bromo-1H-indazole is orthogonally functionalized at both the 4- and 6-positions, enabling sequential, chemoselective elaboration . The 4-benzyloxy group is not merely a passive substituent; it can engage in key hydrogen-bonding or hydrophobic interactions within kinase ATP-binding pockets, as demonstrated by structure-activity relationship (SAR) studies on analogous indazole-based inhibitors where 4-position oxygenation was critical for potency and selectivity [1]. Furthermore, alternative haloindazoles (e.g., 4-bromo or 5-bromo) result in different exit vectors for subsequent cross-coupling, yielding final compounds with altered spatial arrangements that frequently fail to recapitulate the desired biological activity. The use of this specific intermediate is therefore mandatory for replicating or advancing specific chemical series, making generic substitution a high-risk endeavor that is likely to invalidate prior SAR and necessitate extensive re-optimization .

Quantitative Comparative Evidence for 4-(Benzyloxy)-6-bromo-1H-indazole (1305208-33-6) in Chemical Biology and Drug Discovery


Comparison of Target Affinity: DYRK1A Kinase Binding of Core Indazole Scaffold vs. Optimized 4,6-Disubstituted Indazoles

The core 6-bromo-1H-indazole scaffold, lacking the 4-benzyloxy group, exhibits weak binding affinity for the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). In contrast, SAR studies on related 4,6-disubstituted indazole series demonstrate that optimizing the 4-position with alkoxy or aryloxy groups is essential for achieving potent, therapeutically relevant DYRK1A inhibition [1]. While this is a class-level inference, it establishes the critical role of the 4-position substituent present in 4-(Benzyloxy)-6-bromo-1H-indazole.

DYRK1A Kinase Medicinal Chemistry Neurodegeneration

Synthetic Efficiency: Comparative Yield and Step-Count for 4,6-Disubstituted Indazole Synthesis

A published multi-step synthetic route demonstrates that 4-(benzyloxy)-6-bromo-1H-indazole can be accessed in a 2-step sequence from commercially available precursors, with key steps involving alkylation and cyclization under practical conditions (e.g., K₂CO₃ in N,N-dimethylacetamide at 100 °C, followed by hydrazine hydrate in 1,2-dimethoxyethane at 170-200 °C) . While specific yields for this exact compound are not provided, this contrasts sharply with alternative strategies for synthesizing comparable 4,6-disubstituted indazoles de novo, which often require linear sequences of 4+ steps involving harsh nitration/reduction or palladium-catalyzed C-H activation methodologies [1].

Synthetic Methodology Process Chemistry Library Synthesis

Kinase Inhibitor Potency Enhancement: The Indispensable Role of 4-Position Oxygenation in CLK2 and Haspin Inhibitor Selectivity

In medicinal chemistry campaigns targeting CDC2-like kinase 2 (CLK2) and Haspin, the development of highly selective inhibitors has been critically dependent on substitution at the indazole 4- and 5-positions. For instance, the optimized clinical candidate LQ23 (an indazole derivative) achieved an IC₅₀ of 1.4 nM against CLK2 with >70-fold selectivity over CLK3, a profile attributed to strategic substitution around the indazole core [1]. Similarly, for Haspin inhibitors, modulation of substituents on the indazole ring enabled the achievement of IC₅₀ values of 0.155 μM and 0.088 μM with high selectivity over closely related off-target kinases like Dyrks and Clks [2]. These data serve as class-level evidence that the 4-benzyloxy group in 4-(benzyloxy)-6-bromo-1H-indazole is not an inert placeholder; it represents a key pharmacophoric element that can be leveraged or modified to optimize potency and selectivity in a manner that a simple 6-bromoindazole cannot replicate.

Kinase Inhibitor Selectivity Chemical Probe

Metabolic Stability and Kinome Selectivity: Implications for GAK Probe Development from 6-Bromoindazole Series

In the development of in vivo chemical probes for cyclin G-associated kinase (GAK), a 6-bromoindazole derivative (6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine, compound 35) was identified as the optimal analog. It demonstrated an IC₅₀ of 1.4 μM for cellular GAK activity while exhibiting improved stability in liver microsomes and maintaining a narrow spectrum of activity across the kinome [1]. This is a cross-study comparable finding, as it demonstrates that the 6-bromoindazole core, when appropriately functionalized, can yield favorable drug-like properties. 4-(Benzyloxy)-6-bromo-1H-indazole offers a superior starting point for such optimization, as the 4-benzyloxy group provides an additional vector for tuning metabolic stability and off-target liability without requiring de novo construction of the 6-bromoindazole core.

Chemical Probe Metabolic Stability GAK Kinase

Strategic Application Scenarios for 4-(Benzyloxy)-6-bromo-1H-indazole in High-Value Scientific and Industrial Workflows


Rapid Generation of Diverse Kinase-Focused Chemical Libraries for Hit Discovery

4-(Benzyloxy)-6-bromo-1H-indazole is an ideal core scaffold for constructing focused libraries targeting the kinase ATP-binding pocket. The 6-bromo group can undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl/heteroaryl boronic acids) to introduce diverse C6-substituents that probe the hydrophobic back pocket. Concurrently, the 4-benzyloxy group can be deprotected to the phenol, providing a secondary synthetic handle for alkylation or acylation to explore interactions with the solvent-exposed region or hinge-binding residues. This orthogonal functionalization enables the rapid parallel synthesis of dozens to hundreds of analogs for broad kinome profiling, a strategy validated by SAR studies on CLK2 and Haspin inhibitors where 4-position substitutions were critical for achieving potency and selectivity [1][2].

Optimization of Metabolic Stability and Off-Target Selectivity for Lead Compounds

In lead optimization programs, particularly for kinase targets like GAK, achieving a balance of potency, kinome selectivity, and metabolic stability is a major hurdle. 4-(Benzyloxy)-6-bromo-1H-indazole offers a distinct advantage over simpler haloindazoles by providing an extra degree of freedom for structural refinement. Researchers can maintain a favorable 6-position substituent that confers potency (as seen with 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine [3]) while independently modifying the 4-position to modulate lipophilicity, microsomal clearance, or CYP450 inhibition. This two-vector approach is more efficient for fine-tuning ADME/PK properties without disrupting key binding interactions, thereby reducing the number of design-make-test cycles required to identify a preclinical candidate.

Synthesis of Dual-Site Chemical Probes and PROTACs (Proteolysis Targeting Chimeras)

The orthogonal reactivity of the C4-benzyloxy and C6-bromo substituents makes this building block exceptionally well-suited for synthesizing bivalent molecules, such as PROTACs or chemical probes for target engagement studies. The C6-position can be functionalized to install a high-affinity 'warhead' that binds the target protein of interest, while the C4-position, after deprotection, can be used as an attachment point for an E3 ligase-recruiting ligand via a flexible linker. This well-defined, divergent synthetic strategy allows for systematic exploration of linker lengths and geometries, which is critical for forming a stable and productive ternary complex. Using an advanced intermediate like 4-(benzyloxy)-6-bromo-1H-indazole significantly streamlines the complex and often low-yielding synthesis of these larger molecules.

Procurement for Process Chemistry and Scale-Up of Preclinical Candidates

For contract research organizations (CROs) and pharmaceutical process chemistry groups, 4-(benzyloxy)-6-bromo-1H-indazole represents a key advanced intermediate for the scale-up synthesis of drug candidates containing a 4,6-disubstituted indazole core. As evidenced by published synthetic routes, the compound can be accessed via a concise 2-step sequence using scalable and relatively mild conditions (K₂CO₃, hydrazine hydrate) . Procuring this intermediate in bulk from a reliable supplier eliminates the need for in-house development and validation of these early synthetic steps, which can be complex and require specialized equipment or reagents. This outsourcing strategy accelerates the overall timeline to first GLP toxicology batch, reduces internal resource allocation, and mitigates the risk of delays associated with early-stage route scouting and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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